molecular formula C13H18N2O4 B2769176 (5-Methylisoxazol-3-yl)(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)methanone CAS No. 1351633-43-6

(5-Methylisoxazol-3-yl)(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)methanone

Cat. No.: B2769176
CAS No.: 1351633-43-6
M. Wt: 266.297
InChI Key: MOMTZAZSITZREO-UHFFFAOYSA-N
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Description

(5-Methylisoxazol-3-yl)(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)methanone is a chemical compound with the molecular formula C16H18N2O5 . This molecule is built around a 1,5-dioxa-9-azaspiro[5.5]undecane core, a spirocyclic scaffold known to be a privileged structure in medicinal chemistry, often used to impart favorable three-dimensionality and physicochemical properties to a molecule . This core is functionalized with a 5-methylisoxazole-3-carbonyl group, a common heterocycle found in pharmacologically active compounds . Isoxazole derivatives are explored in various research areas, and spirocyclic systems similar to this one have been identified as key scaffolds in compounds under investigation for a range of biological activities. For instance, related isoxazolyl derivatives have been patented as potential positive allosteric modulators of the GABA-A receptor , and other azaspiro[5.5]undecane compounds have been developed as potent and selective inhibitors for targets like the METTL3 enzyme . The integration of the methylisoxazole and spirocyclic amine via a carbonyl linkage makes this compound a valuable chemical building block for medicinal chemistry and drug discovery research. It is suitable for exploring structure-activity relationships (SAR), library synthesis, and as a precursor in the development of novel bioactive molecules. This product is intended for research purposes only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

1,5-dioxa-9-azaspiro[5.5]undecan-9-yl-(5-methyl-1,2-oxazol-3-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O4/c1-10-9-11(14-19-10)12(16)15-5-3-13(4-6-15)17-7-2-8-18-13/h9H,2-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOMTZAZSITZREO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)C(=O)N2CCC3(CC2)OCCCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Methylisoxazol-3-yl)(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)methanone typically involves multi-step organic reactions. One common route starts with the preparation of the isoxazole ring, followed by the formation of the spirocyclic structure. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions. The process is optimized for efficiency, cost-effectiveness, and safety. Advanced techniques such as continuous flow reactors may be employed to enhance the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

(5-Methylisoxazol-3-yl)(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)methanone can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can be used to alter the oxidation state of the compound.

    Substitution: This reaction allows for the replacement of specific atoms or groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.

Scientific Research Applications

Chemistry

In chemistry, (5-Methylisoxazol-3-yl)(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)methanone is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, this compound is studied for its potential bioactivity. It may interact with specific enzymes or receptors, making it a candidate for drug development.

Medicine

In medicine, this compound is explored for its therapeutic potential. It may exhibit properties such as anti-inflammatory or antimicrobial activity.

Industry

In industry, this compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of (5-Methylisoxazol-3-yl)(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)methanone involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to specific biological effects. The pathways involved can vary depending on the context of its use, such as in medicinal or biological research.

Comparison with Similar Compounds

Key Observations :

  • Aromatic vs.
  • Halogenation : The chloro-fluoro-phenyl analog may exhibit improved lipophilicity and CNS penetration relative to the target compound.
  • Functional Groups : Methanesulfonyl and ethoxycarbonyl groups (e.g., in and ) can modulate solubility and pharmacokinetic profiles.

Biological Activity

(5-Methylisoxazol-3-yl)(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)methanone is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, synthesis, mechanisms of action, and relevant research findings.

Structural Characteristics

The compound features a methylisoxazole moiety and a spirocyclic structure, which contribute to its biological properties. The isoxazole ring is known for its versatility in drug design, while the spirocyclic framework enhances molecular interactions with biological targets.

Component Description
Molecular Formula C13H18N2O4
Molecular Weight 250.29 g/mol
Structural Features Isoxazole ring, spirocyclic structure

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions. Key synthetic routes include:

  • Formation of the Isoxazole Ring : This is achieved through cyclization reactions involving appropriate precursors.
  • Construction of the Spirocyclic Framework : This step may involve the use of specific catalysts and reaction conditions to ensure high yield and purity.

Biological Activity

Research has indicated that this compound exhibits various biological activities, including:

  • Antimicrobial Activity : The isoxazole component is associated with antimicrobial properties, making it a candidate for developing new antibiotics.
  • Neuroactive Properties : The spirocyclic structure suggests potential neuroactivity, which warrants further investigation in neurological models.

Case Studies

  • A study utilizing computer-aided prediction methods (PASS) indicated potential interactions with several biological targets, including enzymes involved in metabolic pathways.
  • In vitro assays demonstrated that the compound could inhibit specific bacterial strains, suggesting its potential as an antimicrobial agent .

The mechanism by which this compound exerts its effects involves:

  • Binding to Enzymes/Receptors : The compound's structure allows it to selectively bind to molecular targets, modulating their activity and leading to various biological effects.

Interaction Studies

Interaction studies are crucial for understanding how this compound interacts with biological macromolecules. These studies provide insights into its therapeutic potential and safety profile.

Research Findings

Recent research has focused on elucidating the crystal structure and biological activity of related compounds. For instance, studies on similar spirocyclic compounds have shown promising results in terms of their pharmacological profiles .

Q & A

Q. What are the optimal synthetic routes for (5-Methylisoxazol-3-yl)(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)methanone?

  • Methodological Answer : The synthesis typically involves multi-step reactions, starting with the formation of the spirocyclic 1,5-dioxa-9-azaspiro[5.5]undecane core. Key steps include cyclization using reagents like triethylamine in dichloromethane (DCM) under controlled temperatures (20–40°C) . Subsequent coupling with 5-methylisoxazole-3-carbonyl chloride requires anhydrous conditions and catalysts such as DMAP. Yields can be optimized by adjusting reaction times (12–24 hours) and purification via column chromatography .

Q. How can researchers confirm the structural integrity and purity of the synthesized compound?

  • Methodological Answer : Use Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D-COSY) to verify the spirocyclic structure and isoxazole ring connectivity. High-Resolution Mass Spectrometry (HRMS) ensures molecular weight accuracy (±2 ppm). Purity (>95%) should be confirmed via HPLC with a C18 column and UV detection at 254 nm .

Q. What biological targets are plausible based on structural analogs of this compound?

  • Methodological Answer : Analogs with spirocyclic and isoxazole moieties (e.g., 3,9-diazaspiro[5.5]undecane derivatives) show activity at GABA receptors . The 5-methylisoxazole group may confer neuroprotective effects, as seen in structurally related oxazole derivatives . Initial screening should include radioligand binding assays for neurotransmitter receptors and enzyme inhibition assays (e.g., kinases, proteases) .

Advanced Research Questions

Q. How to design structure-activity relationship (SAR) studies for this compound?

  • Methodological Answer : Focus on modifying the (1) spirocyclic core (e.g., replacing oxygen with sulfur) and (2) isoxazole substituents (e.g., varying alkyl groups at position 5). Synthesize analogs using parallel combinatorial chemistry and test them in cell-based assays (e.g., neuroprotection models). Compare results with reference compounds like 4-aminoisoindoline derivatives (anticancer activity) and 1-oxaazetidine derivatives (antibacterial properties) .

Q. How can researchers resolve contradictory data in biological activity assays?

  • Methodological Answer : Contradictions often arise from assay-specific conditions (e.g., pH, co-solvents). Standardize protocols using IC50/EC50 dose-response curves across multiple cell lines (e.g., HEK293, SH-SY5Y). Validate target engagement via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) . Cross-reference with transcriptomic profiling to identify off-target effects .

Q. What strategies improve the compound’s stability under physiological conditions?

  • Methodological Answer : Assess degradation pathways via accelerated stability studies (40°C/75% RH for 4 weeks). For hydrolytic instability in the spirocyclic ether, consider replacing 1,5-dioxa with 1,5-diaza groups. Prodrug approaches (e.g., esterification of the methanone) can enhance metabolic stability. Monitor degradation products using LC-MS/MS .

Q. How to predict the compound’s environmental fate and ecotoxicological impact?

  • Methodological Answer : Use quantitative structure-activity relationship (QSAR) models to estimate logP (lipophilicity) and biodegradation potential. Conduct microcosm studies to track abiotic transformations (hydrolysis, photolysis) and bioaccumulation in model organisms (e.g., Daphnia magna). Pair with high-throughput toxicity screening (e.g., zebrafish embryotoxicity assays) .

Q. What computational methods are recommended for target prediction?

  • Methodological Answer : Perform molecular docking (AutoDock Vina, Glide) against databases like ChEMBL or PubChem BioAssay. Validate predictions with molecular dynamics (MD) simulations (GROMACS, AMBER) to assess binding stability. Use machine learning platforms (e.g., DeepChem) to prioritize targets based on structural fingerprints .

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